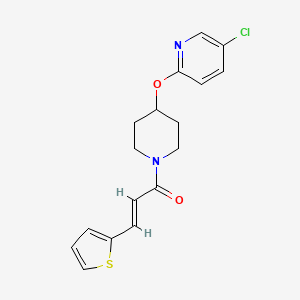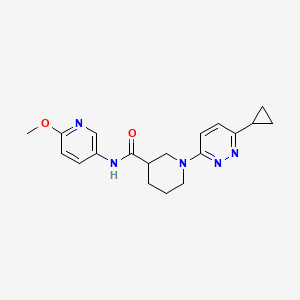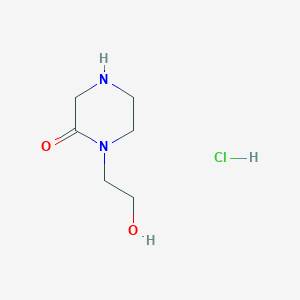
5-Tert-butyl-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Tert-butyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C13H14O2S and a molecular weight of 234.32 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 234.32 and a molecular formula of C13H14O2S .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : 5-Tert-butyl-1-benzothiophene-2-carboxylic acid and related compounds have been synthesized through various methods, enhancing their accessibility for further research and applications. For instance, tert-butyl esters of related heterocyclic carboxylic acids were synthesized by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, showcasing a convenient synthetic route for such compounds (Fritsche et al., 2006).
Crystallography and Structural Analysis : Detailed structural analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, has been conducted. This includes the determination of crystal structures through laboratory X-ray powder diffraction data and the use of DFT-D calculations. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in various fields (Dugarte-Dugarte et al., 2021).
Chemical Properties and Reactions
Chemical Reactions and Applications : The tert-butyl moiety, when combined with carboxyl groups in compounds like 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene, imparts unique structural features, enhancing solubility in various solvents and providing anchoring groups. These structural characteristics are valuable for applications in sensorics, smart materials production, and as components of molecular magnets (Vashurin et al., 2018).
Synthesis of Complexes and Frameworks : 5-Tert-butylisophthalic acid and its derivatives have been used as building blocks to link metal ions and produce metal-organic frameworks with intriguing structures and properties. These frameworks find applications in catalysis and material sciences due to their molecular and supramolecular structural diversity (Xu & Tang, 2010).
Potential Industrial Applications
Material Science and Sensory Materials : The synthesis of compounds like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, demonstrates the versatility of this compound derivatives in material science. These compounds serve as intermediates for the synthesis of biologically active benzimidazole compounds, indicating their potential in various industrial applications (Ya-hu, 2010).
Detection of Volatile Acid Vapors : Certain benzothiazole modified carbazole derivatives, which are structurally related to this compound, have been found to form organogels that can detect volatile acid vapors effectively. This points towards potential applications in creating fluorescent sensory materials for environmental monitoring and safety applications (Sun et al., 2015).
properties
IUPAC Name |
5-tert-butyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRGXFORSDNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)
